molecular formula C20H20FN5O3 B2862056 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105237-15-7

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2862056
CAS No.: 1105237-15-7
M. Wt: 397.41
InChI Key: BQCCIINSYQIUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazinone class, characterized by a bicyclic core structure with fused pyrazole and pyridazinone rings. Key structural features include:

  • Cyclopropyl substituent at position 4, enhancing metabolic stability and modulating steric interactions.
  • 4-Fluorophenyl group at position 1, contributing electron-withdrawing effects and improving binding affinity to target receptors.
  • Morpholino-oxoethyl moiety at position 6, likely influencing solubility and pharmacokinetics via its polar morpholine ring.

The compound’s design aligns with strategies in kinase inhibitor development, where fluorinated aryl groups and heterocyclic substituents are common for optimizing selectivity and bioavailability .

Properties

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c21-14-3-5-15(6-4-14)26-19-16(11-22-26)18(13-1-2-13)23-25(20(19)28)12-17(27)24-7-9-29-10-8-24/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCIINSYQIUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one represents a novel class of pyrazolo derivatives that have garnered attention for their potential biological activities. Pyrazolo compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by detailed research findings and case studies.

Molecular Formula

The molecular formula of the compound is C19H19FN6O2C_{19}H_{19}FN_{6}O_{2}, with a molecular weight of approximately 382.399 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is critical to its biological activity.

Structural Characteristics

The key structural elements include:

  • Cyclopropyl group : Enhances lipophilicity and may influence receptor binding.
  • Fluorophenyl group : Known to improve pharmacokinetic properties.
  • Morpholino moiety : Often associated with enhanced solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo derivatives in targeting various cancer pathways. For instance, compounds similar to this compound have shown promising results against cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-710.5Inhibition of BRAF(V600E)
Compound BMDA-MB-2318.3EGFR inhibition

These compounds typically exert their effects through mechanisms such as inhibition of key signaling pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

Pyrazolo derivatives are also recognized for their anti-inflammatory effects. For example, studies have demonstrated that certain pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines in vitro:

  • Cytokines Inhibited : IL-6, TNF-alpha
  • Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have been explored against various pathogens. For instance, compounds related to the target compound have shown effective inhibition against:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

These findings suggest that the compound may be beneficial in developing new antimicrobial agents.

Case Study 1: Breast Cancer Treatment

A study investigated the synergistic effects of pyrazolo derivatives combined with standard chemotherapy drugs like doxorubicin in breast cancer cell lines. The results indicated that certain derivatives significantly enhanced the cytotoxic effect of doxorubicin, particularly in Claudin-low breast cancer subtypes.

Case Study 2: Inhibition of Kinases

Research focused on the inhibition of polo-like kinase 1 (Plk1) using pyrazolo derivatives. The study revealed that these compounds could selectively inhibit Plk1 without affecting related kinases, suggesting a potential for targeted cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related derivatives from peer-reviewed syntheses and patents:

Compound Name Key Substituents Key Differences Potential Impact Reference
4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 4-cyclopropyl, 1-(4-fluorophenyl), 6-(2-morpholino-2-oxoethyl) Baseline compound High polarity from morpholino group; fluorophenyl enhances target affinity
1-(4-fluoro-2-hydroxyphenyl)-pyrazolopyrimidine 1-(4-fluoro-2-hydroxyphenyl), pyrazolopyrimidine core Hydroxyl group on phenyl ring; pyrimidine instead of pyridazinone Increased hydrogen-bonding potential; altered ring electronics
6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl, 1-(4-fluorophenyl), pyrimidinone core Bulky tert-butyl group; pyrimidinone instead of pyridazinone Enhanced lipophilicity; possible steric hindrance
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[...] 4-ethyl-6-methylpyrazolo-pyrazine, 7-(2-fluoroethylpiperazine) Fluorinated piperazine side chain; pyrazine-pyrido core Improved blood-brain barrier penetration; altered kinase selectivity

Research Findings and Mechanistic Insights

Aryl Group Modifications

  • The 4-fluorophenyl group in the target compound contrasts with the 2-hydroxyphenyl substituent in ’s pyrazolopyrimidine derivative. The hydroxyl group introduces hydrogen-bonding capacity but may reduce metabolic stability due to oxidative susceptibility .

Heterocyclic Core Variations

  • Pyridazinones generally exhibit higher polarity, favoring aqueous solubility .

Side-Chain Optimization

  • The morpholino-oxoethyl group in the target compound provides a balance of polarity and conformational flexibility, unlike the fluoroethylpiperazine chains in ’s derivatives. Piperazine-based side chains may enhance CNS penetration but introduce basicity-related toxicity risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) starting with cyclopropyl and fluorophenyl precursors. Key steps include:

  • Cyclization : Formation of the pyrazolo[3,4-d]pyridazine core via cyclocondensation under acidic or basic conditions .
  • Substitution : Introduction of the morpholino-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine derivatives) .
  • Optimization : Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

Q. How can researchers design initial biological screening assays to evaluate its kinase inhibitory activity?

  • Methodological Answer :

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., PI3K, CDKs) .
  • Dose-Response Curves : IC₅₀ determination via serial dilution (1 nM–10 µM range) and analysis using nonlinear regression models .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

Q. What methodologies are recommended to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variability due to assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Elucidation : Perform X-ray crystallography or molecular docking to confirm binding modes and identify off-target interactions .
  • Reproducibility Checks : Replicate studies under controlled conditions (e.g., identical cell lines, buffer pH) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for pyrazolo-pyridazine derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Systematically modify substituents (e.g., cyclopropyl vs. isopropyl) and measure changes in potency/logP .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with activity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Evaluate degradation efficiency of kinase targets when linked to E3 ligase recruiters .

Q. How can in silico modeling be integrated with experimental data to predict binding modes with kinase targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PI3Kγ) over 100-ns trajectories to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with minor structural changes .
  • Hybrid QM/MM Approaches : Combine quantum mechanics (QM) for ligand optimization and molecular mechanics (MM) for protein flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.